molecular formula C10H14ClN3O2 B2663825 tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate CAS No. 1785004-69-4

tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate

Cat. No.: B2663825
CAS No.: 1785004-69-4
M. Wt: 243.69
InChI Key: FXTHKNGERJHEQO-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate (CAS 1785004-69-4) is a carbamate-protected amine intermediate of significant value in synthetic and medicinal chemistry research. With a molecular formula of C10H14ClN3O2 and a molecular weight of 243.69 g/mol, this compound features a 5-chloropyrazine ring, a nitrogen-rich aromatic system known for its role in molecular recognition and its prevalence in pharmacologically active molecules . The chloropyrazine moiety serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries. Simultaneously, the tert-butyloxycarbonyl (Boc) protecting group safeguards the primary amine, which can be readily deprotected under mild acidic conditions to generate the free amine for subsequent conjugation or synthesis. This makes the compound a critical building block in the development of active pharmaceutical ingredients (APIs), particularly in constructing novel kinase inhibitors or other small-molecule therapeutics that incorporate a pyrazine core. It is offered with high purity for reliable and reproducible experimental results. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-5-7-4-13-8(11)6-12-7/h4,6H,5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTHKNGERJHEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chloro vs. Amino Substituents
  • tert-Butyl (5-aminopyrazin-2-yl)carbamate (): Replacing the 5-chloro substituent with an amino group significantly alters the compound’s properties. The amino group increases hydrogen-bonding capacity and solubility in polar solvents, which may enhance bioavailability. However, the reduced lipophilicity could compromise membrane permeability compared to the chloro analog. This derivative is valuable in synthesizing amide or urea-linked prodrugs .
Chloro vs. Fluoro Substituents
  • tert-Butyl 2,4-difluorobenzylcarbamate ():
    Fluorine atoms introduce strong electronegativity, enhancing metabolic stability and resistance to oxidative degradation. The difluoro-substituted benzyl group in this analog may improve binding affinity to hydrophobic enzyme pockets compared to the chloropyrazine scaffold. However, the pyrazine ring’s nitrogen atoms provide additional hydrogen-bonding sites absent in the benzyl system .
Chloro vs. Thiazolyl Substituents
  • tert-Butyl (2-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate ():
    The 4-methylthiazole substituent introduces a sulfur-containing heterocycle, enabling π-π stacking and metal coordination. This modification is advantageous in kinase inhibitors, where thiazole rings often interact with ATP-binding pockets. The chlorine atom in this compound is retained but positioned on a benzyl group rather than the pyrazine core, altering electronic effects .

Heterocyclic Core Modifications

Pyrazine vs. Pyrimidine Rings
  • tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate ():
    Replacing pyrazine with a pyrimidine ring shifts the nitrogen positions, affecting hydrogen-bonding patterns. The hydroxyl group on the pyrimidine increases acidity (pKa ~8–10), making this compound more reactive in deprotonation-dependent reactions. This contrasts with the chloropyrazine analog, where the chlorine acts as a mild electron-withdrawing group .
Pyrazine vs. Pyridine Rings
  • tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (): The pyridine ring lacks one nitrogen compared to pyrazine, reducing overall polarity. However, the reduced nitrogen content may decrease solubility in aqueous media compared to pyrazine derivatives .

Functional Group Variations

Carbamate vs. Amide Derivatives
  • N-(2,4-difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide ():
    Replacing the carbamate group with an amide eliminates the tert-butyl protecting group, exposing a primary amine. This modification is critical in prodrug activation, where enzymatic cleavage releases the active amine. The carbamate in the target compound offers greater stability under basic conditions compared to the amide’s susceptibility to hydrolysis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Properties Reference
tert-Butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate ~242.7 (estimated) High lipophilicity (Cl substituent)
tert-Butyl (5-aminopyrazin-2-yl)carbamate ~213.2 Increased solubility (NH₂ group)
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate ~225.2 Acidic hydroxyl group (pKa ~8–10)

Biological Activity

tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate is a synthetic compound that has garnered interest in biological research due to its potential interactions with various biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group , a carbamate moiety , and a 5-chloropyrazine ring . Its molecular formula is C₁₁H₁₄ClN₃O₂, with a molecular weight of approximately 253.7 g/mol. The structural features impart unique reactivity, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloropyrazine moiety enhances binding interactions, increasing the compound's specificity and potency against its targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors in signaling pathways, potentially altering cellular responses.

In Vitro Studies

Research has shown that this compound exhibits moderate protective effects against oxidative stress in cell cultures. For instance, studies indicated that the compound could reduce the levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid-beta (Aβ) peptides, suggesting neuroprotective properties .

Potential Therapeutic Applications

  • Neuroprotection : The ability to mitigate the effects of Aβ-induced toxicity positions this compound as a candidate for Alzheimer's disease treatment.
  • Cancer Research : Preliminary findings suggest potential applications in oncology, where enzyme inhibition could disrupt cancer cell metabolism.

Study 1: Neuroprotective Effects

In a controlled study, astrocyte cells treated with this compound exhibited improved viability when co-treated with Aβ peptides. The results demonstrated a reduction in cell death by approximately 20% compared to untreated controls, highlighting its potential as a neuroprotective agent .

Study 2: Enzyme Inhibition Profile

The compound was evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases. It showed significant inhibition of acetylcholinesterase and β-secretase, which are crucial targets in Alzheimer's therapy. The IC₅₀ values were recorded at 15.4 nM and 0.17 μM respectively, indicating strong inhibitory potential .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
tert-butyl carbamateSimple structureLimited reactivity
tert-butyl (5-chloropyrazin-2-yl)carbamateContains chloropyrazineModerate enzyme inhibition
M4 CompoundMulti-target approachEffective against Aβ aggregation

The unique combination of the chloropyrazine ring and carbamate functionality in this compound distinguishes it from similar compounds, providing enhanced biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-chloropyrazin-2-ylmethylamine with tert-butyl carbamate activating agents (e.g., di-tert-butyl dicarbonate, BOC anhydride) under basic conditions (e.g., triethylamine or DMAP in THF/DCM) . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, δ ~1.4 ppm for tert-butyl protons) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). The tert-butyl group and pyrazine ring geometry can confirm stereochemical fidelity .
  • Spectroscopy : ¹H NMR (chloropyrazine protons at δ ~8.5–9.0 ppm), IR (C=O stretch ~1700 cm⁻¹ for carbamate), and HRMS (expected [M+H]⁺ ~258.08 m/z) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the 5-chloropyrazine moiety in cross-coupling reactions?

  • Analysis : The chlorine atom at C5 acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids). Kinetic studies (monitored via LC-MS) reveal steric hindrance from the tert-butyl group slows nucleophilic substitution. DFT calculations (Gaussian, B3LYP/6-31G*) model charge distribution, showing higher electrophilicity at C2/C6 vs. C5 .

Q. How does this compound serve as an intermediate in bioactive molecule synthesis?

  • Applications :

  • Kinase inhibitors : The pyrazine scaffold is functionalized via SNAr reactions to introduce heterocycles (e.g., imidazoles) targeting ATP-binding pockets .
  • Prodrug design : The tert-butyl carbamate acts as a protecting group for amines, enabling pH-sensitive release in targeted drug delivery systems .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Crystallography : The bulky tert-butyl group disrupts packing symmetry. Slow evaporation from polar aprotic solvents (e.g., DMF/water) improves crystal quality. SHELXD/SHELXE resolve phase problems in twinned crystals, while hydrogen bonding (N–H···O=C) stabilizes the lattice .

Data Contradictions and Validation

  • Thermal Stability : Conflicting reports on decomposition temperatures (120–150°C) suggest batch-dependent impurities. Validate via TGA-DSC under nitrogen .
  • Solubility : Discrepancies in DMSO solubility (~50 mg/mL vs. ~30 mg/mL) may stem from hygroscopicity. Use Karl Fischer titration to quantify water content .

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